Methanone, 1-naphthalenyl-1H-pyrrol-3-yl-
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Overview
Description
Methanone, 1-naphthalenyl-1H-pyrrol-3-yl-, also known as JWH-030, is a synthetic cannabinoid. It is part of a class of compounds that interact with cannabinoid receptors in the brain, mimicking the effects of naturally occurring cannabinoids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1-naphthalenyl-1H-pyrrol-3-yl- typically involves the reaction of 1-naphthoyl chloride with 1-pentyl-1H-pyrrole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and disposal of hazardous materials .
Chemical Reactions Analysis
Types of Reactions
Methanone, 1-naphthalenyl-1H-pyrrol-3-yl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Mechanism of Action
Methanone, 1-naphthalenyl-1H-pyrrol-3-yl- exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the brain. This interaction mimics the effects of naturally occurring cannabinoids, leading to altered neurotransmitter release. The compound’s high affinity for these receptors makes it a potent agonist, influencing various physiological processes such as pain perception, mood, and appetite .
Comparison with Similar Compounds
Similar Compounds
JWH-018: Another synthetic cannabinoid with a similar structure but different side chains.
JWH-073: Similar to JWH-018 but with a different alkyl chain length.
JWH-250: Contains a different aromatic ring structure compared to JWH-030.
Uniqueness
Methanone, 1-naphthalenyl-1H-pyrrol-3-yl- is unique due to its specific interaction with cannabinoid receptors and its distinct chemical structure, which includes a naphthalene ring and a pyrrole ring. This combination contributes to its high potency and specific pharmacological effects .
Properties
Molecular Formula |
C15H11NO |
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Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-naphthalen-1-ylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C15H11NO/c17-11-12-8-9-16(10-12)15-7-3-5-13-4-1-2-6-14(13)15/h1-11H |
InChI Key |
LFHHDLXMJJAOJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=CC(=C3)C=O |
Origin of Product |
United States |
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